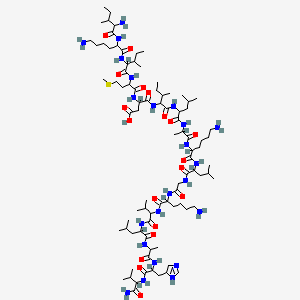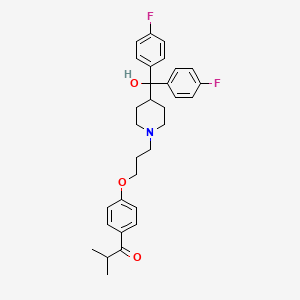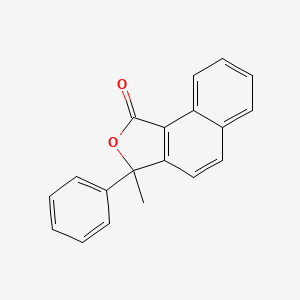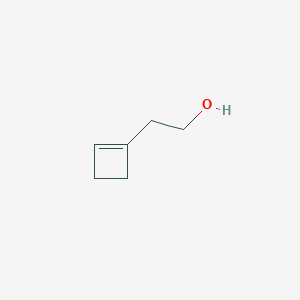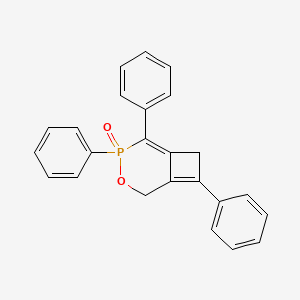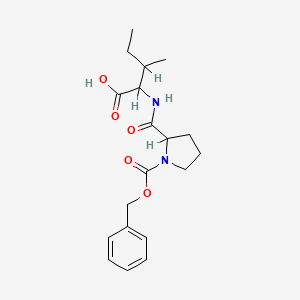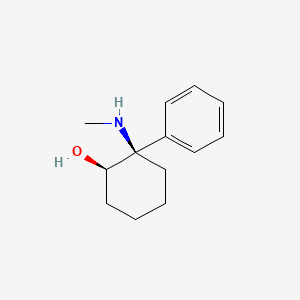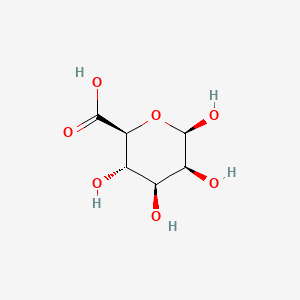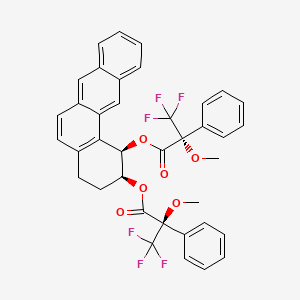![molecular formula C22H24N2O5S B15194770 2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid CAS No. 7400-46-6](/img/structure/B15194770.png)
2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 30841 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30841 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Initial preparation of precursor molecules through standard organic synthesis techniques.
Step 2: Formation of the core structure of NSC 30841 using reagents such as dimethyl sulfoxide (DMSO) and other organic solvents.
Step 3: Purification and isolation of NSC 30841 through techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 30841 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves:
Large-scale synthesis: Utilizing industrial-grade reagents and solvents.
Quality control: Implementing rigorous testing protocols to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 30841 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 30841 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of NSC 30841 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to enzymes: Inhibit or activate enzymatic activity depending on the context.
Affect cellular pathways: Modulate signaling pathways that are crucial for cell function and survival.
Induce biochemical changes: Lead to alterations in cellular metabolism and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 30841 stands out due to its unique chemical structure and specific interactions with biological targets. Unlike some similar compounds, it exhibits distinct biochemical properties that make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7400-46-6 |
|---|---|
Molekularformel |
C22H24N2O5S |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[1-[(2,2-diphenylacetyl)amino]-2-ethoxy-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-2-29-22(28)18(20-23-16(13-30-20)21(26)27)24-19(25)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-18,20,23H,2,13H2,1H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
XLRLBFNBLXQLPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1NC(CS1)C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



